JMS-17-2 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CX3CR1. [] Chemokine receptors are involved in various cellular processes, including chemotaxis, cell adhesion, and signaling. CX3CR1, in particular, has been implicated in several diseases, including cancer and inflammatory disorders. JMS-17-2 has been primarily studied for its potential to inhibit CX3CR1 activity in pre-clinical models of breast cancer metastasis. [, , , ]
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known as JMS-17-2, is a chemical compound classified as a selective antagonist of the CX3C chemokine receptor 1. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in inhibiting metastasis in various cancers, including breast cancer and prostate cancer. The molecular formula of this compound is C25H26ClN3O, and it possesses a molecular weight of approximately 419.9 g/mol .
The synthesis of JMS-17-2 involves several key steps, starting from commercially available precursors:
These synthetic routes are crucial for producing the compound in sufficient purity and yield for further study.
JMS-17-2 undergoes various chemical reactions that are significant for its biological activity:
The mechanism of action for 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one primarily involves its role as an antagonist to the CX3CR1 receptor. Upon binding to this receptor:
The physical and chemical properties of JMS-17-2 include:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulations for therapeutic use .
5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2